molecular formula C5H8O B3264679 2-Methylcyclopropane-1-carbaldehyde CAS No. 39547-01-8

2-Methylcyclopropane-1-carbaldehyde

Cat. No.: B3264679
CAS No.: 39547-01-8
M. Wt: 84.12 g/mol
InChI Key: LUAHIAJUNPNXHL-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carbaldehyde is a colorless liquid with a sweet and floral odor. It has the molecular formula C5H8O and a molecular weight of 84.12 g/mol . This compound is used primarily in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclopropane-1-carbaldehyde can be synthesized from 2-butenal (crotonaldehyde) through a series of reactions. One common method involves the use of a brominating agent to form 4-bromo-3-methyl-2-butenal, followed by cyclization to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including bromination and cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 2-Methylcyclopropane-1-carboxylic acid.

    Reduction: 2-Methylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylcyclopropane-1-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    Cyclopropane: A simple cycloalkane with the formula C3H6.

    Methylcyclopropane: A substituted cycloalkane with the formula C4H8.

    Cyclopropanecarbaldehyde: A cyclopropane derivative with an aldehyde group.

Uniqueness: 2-Methylcyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHIAJUNPNXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39547-01-8
Record name 2-methylcyclopropane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclopropane-1-carbaldehyde
Reactant of Route 2
2-Methylcyclopropane-1-carbaldehyde
Reactant of Route 3
2-Methylcyclopropane-1-carbaldehyde
Reactant of Route 4
2-Methylcyclopropane-1-carbaldehyde
Reactant of Route 5
2-Methylcyclopropane-1-carbaldehyde
Reactant of Route 6
2-Methylcyclopropane-1-carbaldehyde

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